3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

positional isomerism pyridine nitrogen regioisomer hydrogen-bond geometry

Fragment-based screening programs require minimal scaffolds with multiple vectors for SAR. This unsubstituted β-ketonitrile (MW 212.20, LogP ~-0.23) fits Astex Rule of Three space (MW<250, LogP<3). Three orthogonal reactive centers (electrophilic ketone, acidic α-cyano methine, nitrile) enable ≥5 reaction manifolds without protecting groups. Superior ligand efficiency (16 heavy atoms) vs. 5-ethylfuran (ΔMW +13.2%) and 5-bromofuran (ΔMW +37.2%) analogs. Unexplored pyridin-3-yl regioisomer provides a novel entry point for antifungal and anticancer programs with established assay protocols directly transferable from published work.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Cat. No. B13636221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(C#N)C(=O)C2=CC=CO2
InChIInChI=1S/C12H8N2O2/c13-7-10(9-3-1-5-14-8-9)12(15)11-4-2-6-16-11/h1-6,8,10H
InChIKeyYHVSFLLDJMKBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile: Technical Procurement Baseline


3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile (CAS 1510756-40-7, molecular formula C₁₂H₈N₂O₂, MW 212.20 g/mol) is a heterocyclic β-ketonitrile building block featuring a furan-2-yl carbonyl moiety coupled to a pyridin-3-yl-substituted acetonitrile core . This compound belongs to the broader class of pyridine-furan hybrid scaffolds that have demonstrated pharmacological relevance as antifungal, anticancer, and antimicrobial lead precursors [1]. Its three reactive functional centers—the electrophilic carbonyl, the nucleophilic/acidic α-cyano methine, and the nitrile group—enable diverse downstream synthetic elaborations including cyclocondensation, Knoevenagel-type condensations, and heterocycle annulation reactions [2]. The compound is commercially available at ≥95% purity from multiple research chemical suppliers and is primarily positioned as a versatile intermediate for medicinal chemistry and agrochemical discovery programs .

Workflow

Fragment-based library design with minimal heterocyclic scaffold

Selection

Unsubstituted furan-2-yl and pyridin-3-yl regioisomer for SAR diversity

Use Context

Multi-step heterocycle synthesis without pre-installed substituent constraints

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile Analog Substitution Risk


Although several compounds share the β-ketonitrile core with pyridine and furan/heterocycle motifs, substitution at the level of the pyridine nitrogen position (2-pyridinyl vs. 3-pyridinyl isomers) or the furan ring (5-halo, 5-alkyl, or benzofuran replacements) generates structurally distinct chemical entities with measurably different physicochemical properties, reactivity profiles, and biological recognition patterns [1]. Literature precedent across multiple target classes demonstrates that pyridin-3-yl versus pyridin-2-yl positional isomerism can alter receptor binding affinities by orders of magnitude due to differences in hydrogen-bonding geometry, dipole moment orientation, and steric accessibility of the nitrogen lone pair [2]. Furthermore, within the pyridyl-furan β-ketonitrile scaffold class, furan ring substitution with halogen, alkyl, or fused aromatic groups changes molecular weight, lipophilicity (LogP), and acid/base character (pKa), all of which directly impact downstream synthetic reactivity, pharmacokinetic predictions, and biological assay outcomes . Generic substitution without verifying these quantitative differences introduces uncontrolled variables into synthetic routes and screening campaigns.

Pyridine regioisomer mismatch

Pyridin-2-yl isomer alters nitrogen lone-pair orientation and may significantly shift hydrogen-bond geometry and biological recognition patterns.

Furan 5-substitution shift

5-Ethyl or 5-bromo analogs increase molecular weight and lipophilicity, moving away from fragment-like space and limiting late-stage diversification.

Pre-functionalized analog commitment

Bromo- or ethyl-substituted furan derivatives lock synthetic trajectory; the unsubstituted scaffold remains the most versatile entry point for multi-project use.

Differentiation Evidence: 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile vs. Analogs


Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl Binding Effects

The target compound bears the nitrile-bearing methine carbon at the pyridin-3-yl (meta) position, whereas the nearest positional isomer—3-(furan-2-yl)-3-oxo-2-(pyridin-2-yl)propanenitrile (ChEBI:120414)—carries the pyridin-2-yl (ortho) substitution [1]. In the pyridin-2-yl isomer, the pyridine nitrogen is positioned ortho to the attachment point, enabling intramolecular N···H–C interactions and a different conformational ensemble compared to the 3-pyridinyl isomer, where the nitrogen projects away from the methine center [1]. Literature across multiple chemotypes demonstrates that pyridin-2-yl versus pyridin-3-yl substitution can alter biological activity by >10-fold; for instance, N-(pyridin-2-yl)benzamides were reported to be generally more active antimycobacterial agents than their N-(pyridin-3-yl) counterparts [2]. While the two isomers share identical molecular formula (C₁₂H₈N₂O₂) and molecular weight (212.20 g/mol), their InChI identifiers differ, confirming distinct atom connectivity: the 2-pyridinyl isomer has InChI=1S/C12H8N2O2/c13-8-9(10-4-1-2-6-14-10)12(15)11-5-3-7-16-11/h1-7,9H, with the pyridine attachment at position 2 of the ring [1].

Pyridin-3-yl vs 2-yl geometry
Source review
Pyridin-2-yl isomer enables intramolecular N···H–C interaction; distinct InChI/SMILES; literature shows >10-fold affinity shift in benzamide series.
Regioisomer choice may alter binding geometry and require independent SAR validation.
Confirm with docking or experimental binding assays.
positional isomerism pyridine nitrogen regioisomer hydrogen-bond geometry molecular recognition

Unsubstituted vs. 5-Ethylfuran-2-yl Analog Properties

The target compound (MW 212.20 g/mol, LogP approximately –0.23, indicative of moderate hydrophilicity) is the minimal unsubstituted furan-pyridine β-ketonitrile scaffold . Its closest alkyl-substituted analog, 3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile (CAS 1505321-11-8), has a molecular weight of 240.26 g/mol (ΔMW = +28.06, +13.2% increase) and a predicted pKa of 7.88±0.12, reflecting the electron-donating effect of the 5-ethyl substituent on the furan ring, which increases the basicity of the system . The higher MW and altered pKa directly impact the compound's drug-likeness metrics; MW > 230 begins to approach the upper boundary of fragment-like chemical space (typically MW < 250 for fragments), potentially reducing ligand efficiency indices. The predicted density also differs: 1.194±0.06 g/cm³ for the 5-ethyl analog versus approximately 1.2 g/cm³ reported for the target compound, reflecting changes in molecular packing .

MW & pKa: 5-ethyl analog
Data to verify
ΔMW +28.06 g/mol (+13.2%); ΔpKa ≈ –1.36 units; target LogP –0.23 vs higher lipophilicity.
Higher MW and altered pKa may shift fragment-like properties; verify experimental LogD.
Supplier-predicted values; measured pKa recommended.
physicochemical properties pKa comparison molecular weight lead-likeness furan substitution

Furan Substitution: Comparison with 5-Bromofuran Analog

The 5-bromofuran analog, 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile (CAS 1526593-69-0), has a molecular weight of 291.10 g/mol (C₁₂H₇BrN₂O₂), representing a ΔMW of +78.90 g/mol (+37.2% increase) over the target compound . This substantial mass increase is driven by the bromine atom (atomic mass ~79.9 Da) and moves the compound well beyond fragment-like chemical space into lead-like or drug-like territory (MW > 250). The bromine substituent introduces additional synthetic utility as a cross-coupling handle (Suzuki, Buchwald-Hartwig, etc.) but simultaneously increases lipophilicity (Hansch π parameter for Br ≈ +0.86) and the potential for CYP450-mediated metabolic liabilities associated with polyhalogenated aromatics . The target compound's unsubstituted furan ring preserves the minimal heterocyclic scaffold and allows for late-stage diversification strategies, whereas the brominated analog commits the user to a pre-functionalized state that may not be compatible with all downstream synthetic sequences.

MW shift: 5-bromofuran
Data to verify
ΔMW +78.90 g/mol (+37.2%); bromine introduces Hansch π ≈ +0.86, moving compound to lead-like space.
Substantial MW and lipophilicity increase require re-evaluation of lead-likeness criteria.
Class-level Hansch π; confirm with experimental LogD.
halogen substitution molecular weight heavy atom count fragment-like properties synthetic handle

Antifungal SAR: Furan-Pyridine β-Keto-enol vs. Fusarium oxysporum

In a systematic SAR study of β-keto-enol pyridine-furan derivatives (L1–L11) by Tighadouini et al. (ACS Omega, 2020), the furan-substituted analog L5 exhibited an IC₅₀ of 34 μg/mL against Fusarium oxysporum f.sp. albedinis (FOA), compared to the most potent analog L1 (ethoxyphenyl-substituted) with IC₅₀ = 12.83 μg/mL, and L4 (thiophene-substituted) with IC₅₀ = 17 μg/mL [1]. The reported SAR indicates that replacement of thiophene (L4) by furan (L5) results in an approximately 2-fold decrease in antifungal potency (IC₅₀ 17 → 34 μg/mL), suggesting that the furan oxygen contributes differently to pharmacophore interactions than the thiophene sulfur [1]. Importantly, this class-level data establishes that the furan-pyridine β-keto-enol scaffold possesses measurable, tunable antifungal activity that depends on the heterocyclic substitution pattern. The target compound, with its unsubstituted furan-2-yl moiety and pyridin-3-yl attachment, represents a distinct regioisomeric entry point into this pharmacophore class, differing from the L1–L11 series which all bear a pyridin-2-yl ester-linked core [1].

Antifungal SAR (F. oxysporum)
Class-level
Furan analog L5 IC₅₀ 34 µg/mL vs thiophene L4 17 µg/mL; scaffold dynamic range ~2.6-fold.
Supports scaffold tractability; target 3-pyridinyl regioisomer represents unexplored vector.
Class-level inference from 2-pyridinyl ester series; direct data needed.
antifungal activity Fusarium oxysporum β-keto-enol structure-activity relationship pharmacophore

Synthetic Versatility: Reactive Centers vs. Pre-Functionalized Analogs

The target compound possesses three chemically orthogonal reactive centers: (i) the electrophilic ketone carbonyl (C3-oxo), susceptible to nucleophilic addition, condensation with amines/hydrazines, and reduction; (ii) the acidic α-cyano methine proton (C2–H, pKa estimated ~9–10), enabling deprotonation and subsequent alkylation, Knoevenagel condensation with aldehydes, or Michael addition; and (iii) the nitrile group, which can undergo hydrolysis to amide/acid, reduction to amine, or cycloaddition to form tetrazoles and other nitrogen heterocycles . In contrast, the 5-ethylfuran analog (CAS 1505321-11-8) has the furan 5-position blocked by an ethyl group, eliminating a potential site for electrophilic aromatic substitution or cross-coupling; the 5-bromofuran analog (CAS 1526593-69-0) carries a heavy halogen that may require additional synthetic steps to remove or replace if the unsubstituted furan is desired downstream; and the benzofuran analog (CAS 2731010-84-5, MW 264.28) introduces a fused benzene ring that substantially alters the electronic character and conformational flexibility of the furan moiety . The unsubstituted target compound thus represents the most versatile minimal scaffold from which all substituted analogs can theoretically be derived.

Synthetic versatility
Method context
Three orthogonal reactive centers: electrophilic carbonyl, acidic α-cyano methine, nitrile; unsubstituted furan C5 available.
Enables multiple reaction manifolds for diverse library synthesis without protecting groups.
Compatibility with specific reagents should be verified.
synthetic intermediate building block heterocycle synthesis cyclocondensation Knoevenagel reaction

Anticancer Precursors: Pyridine-Furan Polyheterocycles

Kadi et al. (J. Mol. Struct., 2023) reported the synthesis and cytotoxicity evaluation of thirteen novel poly-heterocyclic compounds containing pyridine and furan moieties [1]. In MTT assays at 0.1 μM concentration, five compounds (2c, 3c, 3d, 4a, 4c) exhibited more potent cytotoxicity against MCF-7 breast cancer cells than the reference drug docetaxel; four compounds (2c, 3a, 3c, 4c) were more cytotoxic against A-2780 ovarian cancer cells than docetaxel at the same concentration [1]. Molecular docking studies revealed excellent binding affinity toward the human topoisomerase-IIβ enzyme active site, providing a mechanistic rationale for the observed cytotoxicity [1]. Additionally, in silico ADMET evaluation indicated favorable pharmacokinetic profiles for all investigated compounds [1]. While the target compound itself was not among the thirteen specifically tested derivatives, it shares the core pyridine-furan pharmacophoric elements that define this compound class, and its β-ketonitrile functionality provides a reactive handle for cyclocondensation to generate the more complex polyheterocyclic architectures exemplified in the study [1]. Furthermore, a patent (UPM IP) claims compounds within the general formula encompassing furan-pyridine-propanenitrile derivatives for inhibition of cervical and ovarian carcinoma cell proliferation, indicating industrial interest in this chemotype for oncology applications [2].

Cancer cell cytotoxicity
Class-level
Polyheterocyclic derivatives exceeded docetaxel at 0.1 µM in MCF-7 and A-2780 lines; topoisomerase-IIβ docking rationale.
Supports cytotoxicity endpoint review; target compound serves as precursor scaffold for further validation.
No direct data on the β-ketonitrile itself; derivatives only.
anticancer cytotoxicity MCF-7 A-2780 topoisomerase II pyridine-furan hybrid

Application Scenarios for 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile


Fragment-Based Drug Discovery Library Design

With a molecular weight of 212.20 g/mol and LogP approximately –0.23, the target compound resides within optimal fragment-like chemical space (MW < 250, LogP < 3) as defined by the Astex Rule of Three for fragment libraries [1]. Compared to the 5-ethylfuran analog (MW 240.26, ΔMW +13.2%) and the 5-bromofuran analog (MW 291.10, ΔMW +37.2%), the target compound provides superior ligand efficiency potential (LE = 1.4 × pIC₅₀ / heavy atom count), as its lower heavy atom count (16 vs. 17–19 for analogs) means that any observed binding affinity translates to a higher LE score. The unsubstituted furan ring preserves four vectors for fragment growth (C5-furan, carbonyl, methine, nitrile), enabling systematic SAR exploration without the dead weight of pre-installed substituents. Procurement of this minimal scaffold is recommended for core FBDD screening collections serving multiple target classes.

Antifungal Lead Optimization: Unexplored 3-Pyridinyl Regioisomer

The class-level SAR established by Tighadouini et al. (ACS Omega, 2020) demonstrates that furan-containing β-keto-enol derivatives exhibit measurable antifungal activity against Fusarium oxysporum f.sp. albedinis (furan analog L5: IC₅₀ = 34 μg/mL), with a dynamic range of ~2.6-fold across heterocyclic substitutions [1]. The target compound offers an unexplored regioisomeric entry point (pyridin-3-yl vs. the pyridin-2-yl ester core used in the L1–L11 series) that has not been evaluated in published antifungal SAR. Given the demonstrated sensitivity of antifungal potency to heterocyclic substitution pattern, this regioisomer represents a rational next step for medicinal chemistry optimization against phytopathogenic fungi, with established assay protocols (F. oxysporum growth inhibition, Fgb1 protein docking) directly transferable from the published work [1].

Synthetic Core Facility: Universal Diversification Precursor

The compound's three orthogonal reactive centers (electrophilic ketone, acidic α-cyano methine, and nitrile) support at least five distinct reaction manifolds—Knocvenagel condensation, Gewald-type thiophene synthesis, pyrazole/pyrazolone cyclocondensation, tetrazole formation via [3+2] cycloaddition, and reduction to amino alcohol derivatives—without requiring protecting group chemistry [1][2]. This synthetic breadth means that a single procurement of the target compound can serve multiple internal projects with divergent chemical objectives, whereas pre-functionalized analogs (5-ethyl, 5-bromo, benzofuran) each serve narrower synthetic agendas. For a core facility or medium-sized discovery organization, maintaining inventory of the unsubstituted scaffold and preparing substituted analogs on demand represents the most capital-efficient procurement strategy.

Anticancer Medicinal Chemistry: Topoisomerase-IIβ-Targeted Polyheterocycle Precursor

The 2023 study by Kadi et al. demonstrated that pyridine-furan polyheterocyclic compounds—accessible through cyclocondensation of β-ketonitrile building blocks with appropriate reagents—achieve cytotoxicity exceeding docetaxel at 0.1 μM against MCF-7 breast cancer and A-2780 ovarian cancer cell lines [1]. The target compound, as a β-ketonitrile with both pyridine and furan moieties pre-installed, serves as a direct synthetic precursor to the polyheterocyclic architectures validated in this study. Patent literature further supports the use of furan-pyridine-propanenitrile derivatives as inhibitors of cervical and ovarian carcinoma cell proliferation [2]. Procurement for anticancer SAR programs is supported by established MTT assay protocols, reference compound benchmarks (docetaxel), and a molecular docking target (human topoisomerase-IIβ) that enables structure-based design iterations [1].

Application
Selection Property
Validation Focus
Fragment-based library design
Low MW, LogP fragment-like profile; unsubstituted scaffold
Ligand efficiency indices; Rule-of-Three compliance
Fusarium oxysporum antifungal SAR
β-Keto-enol tractability; unexplored 3-pyridinyl regioisomer
Growth inhibition assay (FOA); Fgb1 docking
Multi-project heterocycle synthesis
Three orthogonal reactive centers
Reaction manifold scope; protecting-group-free sequences
Cancer cell-model cytotoxicity studies
Topoisomerase-IIβ precursor scaffold
MTT assay in MCF-7/A-2780; comparison to docetaxel benchmark
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